4-Chloro-2-(3-fluorophenyl)pyridine
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Overview
Description
4-Chloro-2-(3-fluorophenyl)pyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(3-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a halogenated pyridine with a boronic acid derivative under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(3-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-(3-fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule and modulating its activity .
Comparison with Similar Compounds
4-Chloro-2-(3-fluorophenyl)pyridine can be compared with other halogenated pyridines and fluorinated aromatic compounds. Similar compounds include:
2-Fluoro-4-(trifluoromethyl)pyridine: Used in similar applications but with different reactivity due to the presence of multiple fluorine atoms.
4-Chloro-3-fluorophenyl derivatives: These compounds share structural similarities but may have different chemical properties and applications.
Properties
Molecular Formula |
C11H7ClFN |
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Molecular Weight |
207.63 g/mol |
IUPAC Name |
4-chloro-2-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7ClFN/c12-9-4-5-14-11(7-9)8-2-1-3-10(13)6-8/h1-7H |
InChI Key |
OSZFZWLDTKRWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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